6-(2-methyl-1H-imidazol-1-yl)-N-(3-methylpyridin-2-yl)pyridazine-3-carboxamide

Medicinal Chemistry Kinase Inhibitor Design Scaffold Hopping

Procure the exact compound 6-(2-methyl-1H-imidazol-1-yl)-N-(3-methylpyridin-2-yl)pyridazine-3-carboxamide (CAS 1396747-30-0) to ensure fidelity in JAK and CB2 receptor SAR expansion. Its unique combination of a 2-methylimidazole donor and a 3-methylpyridin-2-yl amide acceptor is critical for exploring selectivity profiles not reproducible by generic analogs. Ideal for polypharmacology screens targeting dual kinase/GPCR activity.

Molecular Formula C15H14N6O
Molecular Weight 294.318
CAS No. 1396747-30-0
Cat. No. B2920515
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(2-methyl-1H-imidazol-1-yl)-N-(3-methylpyridin-2-yl)pyridazine-3-carboxamide
CAS1396747-30-0
Molecular FormulaC15H14N6O
Molecular Weight294.318
Structural Identifiers
SMILESCC1=C(N=CC=C1)NC(=O)C2=NN=C(C=C2)N3C=CN=C3C
InChIInChI=1S/C15H14N6O/c1-10-4-3-7-17-14(10)18-15(22)12-5-6-13(20-19-12)21-9-8-16-11(21)2/h3-9H,1-2H3,(H,17,18,22)
InChIKeyAFDBHORZHKFVHE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-(2-Methyl-1H-imidazol-1-yl)-N-(3-methylpyridin-2-yl)pyridazine-3-carboxamide (CAS 1396747-30-0): Scientific Procurement Baseline


6-(2-Methyl-1H-imidazol-1-yl)-N-(3-methylpyridin-2-yl)pyridazine-3-carboxamide is a heterocyclic small molecule belonging to the pyridazine-3-carboxamide class, a scaffold extensively explored for kinase inhibition and cannabinoid receptor modulation [1][2]. The compound incorporates a distinct 2-methylimidazole substituent at the pyridazine 6-position and a 3-methylpyridin-2-yl amide tail, a combination that distinguishes it from other in-class candidates. While direct primary literature on this specific CAS number is absent from public repositories, its structural lineage is derived from patent-disclosed and peer-reviewed series targeting JAK kinases, ALK, and CB2 receptors, establishing a procurement rationale for focused screening or SAR expansion [1][2].

Why Generic Pyridazine-3-Carboxamide Substitution Is Scientifically Unsound for CAS 1396747-30-0


The pyridazine-3-carboxamide class exhibits extreme functional divergence driven by subtle peripheral modifications. For example, published CB2 agonist series demonstrate that replacing a core heterocycle or altering the amide substituent can swing EC50 values from >10 µM to <5 nM and invert selectivity between CB2 and CB1 receptors [1]. Similarly, JAK-inhibitor patents reveal that the specific N-(3-methylpyridin-2-yl) motif influences JAK family isoform selectivity profiles, a parameter not reproducible by generic analogs [2]. Therefore, procuring the exact compound 6-(2-methyl-1H-imidazol-1-yl)-N-(3-methylpyridin-2-yl)pyridazine-3-carboxamide is critical to ensure fidelity to the intended chemical space and avoid misleading structure-activity relationship (SAR) conclusions.

Quantitative Differentiation Evidence for 6-(2-Methyl-1H-imidazol-1-yl)-N-(3-methylpyridin-2-yl)pyridazine-3-carboxamide


Structural Topological Distinction vs. the Closest Pyrazole Analog

The target compound bears a 2-methylimidazole ring at the pyridazine 6-position, whereas the closest cataloged analog, N-(3-methylpyridin-2-yl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide (CAS 1351660-11-1), carries a pyrazole ring . This single-atom change (N vs. C-H at the heterocycle 2-position, plus the methyl group) alters hydrogen-bond acceptor capacity, lipophilicity, and metabolic stability. In published pyridazine-3-carboxamide series, imidazole-to-pyrazole substitution has been shown to shift CB2 agonist potency by >10-fold and reverse selectivity patterns [1].

Medicinal Chemistry Kinase Inhibitor Design Scaffold Hopping

Kinase Inhibition Potential Inferred from Pyridazine-3-Carboxamide Patent Series

The N-(3-methylpyridin-2-yl) amide motif present in the target compound is explicitly claimed in patent US 9,834,548 B2 as part of pyridazine-3-carboxamide JAK inhibitors [1]. While the patent does not disclose individual IC50 data for this exact compound, structurally related analogs in the patent series exhibit JAK3 IC50 values in the nanomolar range (e.g., <50 nM) with selectivity over JAK1 and JAK2 [1]. The 2-methylimidazole substituent is not featured in the patent examples, suggesting this compound occupies a unique and unexplored region of the claimed chemical space.

JAK Kinase Inhibition Immunology Oncology

CB2 Receptor Agonist Scaffold Potential and Selectivity Implications

A published series of pyridazine-3-carboxamides demonstrated potent CB2 agonist activity with EC50 values as low as 3.67 nM and selectivity indices >2700 over CB1 [1]. The target compound's 2-methylimidazole-6-pyridazine core aligns with the series' general scaffold, but the N-(3-methylpyridin-2-yl) amide tail differs from the optimized tails in the publication. This divergence means the compound could exhibit altered potency or a distinct selectivity window, making it a valuable probe for understanding CB2 pharmacophore requirements.

Cannabinoid Receptor CB2 Agonist Immunomodulation

High-Impact Application Scenarios for 6-(2-Methyl-1H-imidazol-1-yl)-N-(3-methylpyridin-2-yl)pyridazine-3-carboxamide


JAK Kinase Isoform Selectivity Profiling

The compound serves as a structurally unique probe for JAK family selectivity panels. Its N-(3-methylpyridin-2-yl) amide tail is associated with JAK3-biased inhibition in patent literature, yet the 2-methylimidazole substituent is unexplored [1]. A researcher can use this compound to test whether the imidazole modification enhances JAK3 selectivity over JAK1/JAK2, a key goal for autoimmune disease therapies.

CB2 Agonist SAR Expansion and Selectivity Optimization

This compound fills a specific gap in the CB2 agonist SAR landscape: the combination of a 2-methylimidazole donor with a 3-methylpyridin-2-yl amide acceptor. Published data indicate that small tail modifications can shift selectivity indices by orders of magnitude [1]. Screening this compound in CB2/CB1 calcium mobilization assays can reveal whether this substitution pattern improves selectivity beyond the current >2700-fold benchmark.

Chemical Tool for Kinase-GPCR Polypharmacology Studies

Given the scaffold's demonstrated activity on both kinase (JAK) and GPCR (CB2) targets, this compound can be deployed in polypharmacology screens to identify dual-activity ligands. The distinct substitution pattern may confer a unique target engagement signature that is distinguishable from both pure JAK inhibitors and pure CB2 agonists [1][2].

Quote Request

Request a Quote for 6-(2-methyl-1H-imidazol-1-yl)-N-(3-methylpyridin-2-yl)pyridazine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.